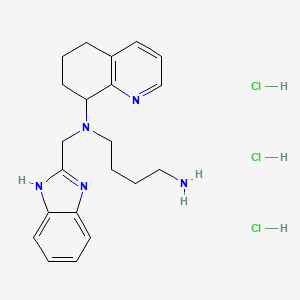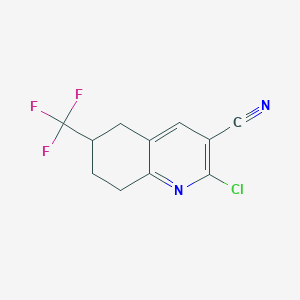
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by hydroxylation and carboxylation reactions One common method involves the catalytic hydrogenation of 1,5-dihydroxynaphthalene to produce the tetrahydronaphthalene derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation processes. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation step, while carboxylation may be achieved using metal carbonyl complexes as catalysts.
化学反应分析
Types of Reactions
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
科学研究应用
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the hydroxyl groups.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another naphthalene derivative with different substitution patterns.
Tetralin-β-carboxylic acid: A related compound with a similar core structure.
Uniqueness
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,9,12-13H,1-3H2,(H,14,15) |
InChI 键 |
WPHLSUZYGLDCSL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C(=C(C=C2)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
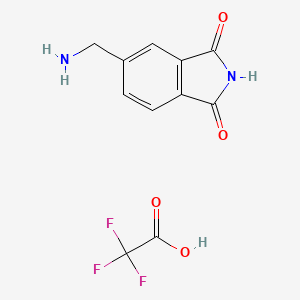
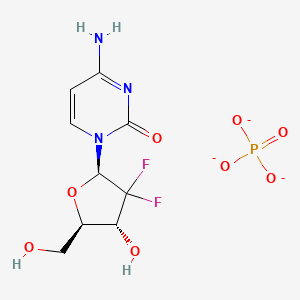
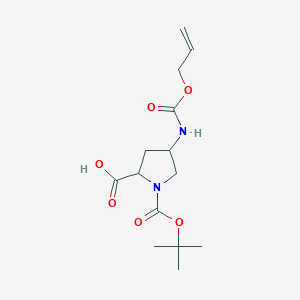
![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)-](/img/structure/B12309521.png)
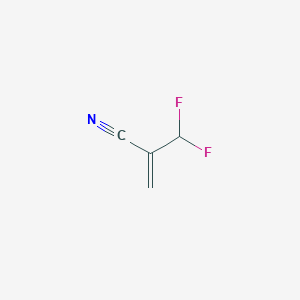
![3-ethynyl-6,8,8-trimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12309525.png)

![10,16-diphenyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12309533.png)
![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
